

An In-depth Technical Guide to the Alkaloid Scandine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Scandine
Cat. No.:	B12325887

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scandine is a naturally occurring alkaloid belonging to the complex family of monoterpenoid indole alkaloids. First isolated from plants of the Melodinus genus, particularly *Melodinus suaveolens*, **Scandine** has attracted interest within the scientific community due to its intricate chemical architecture and potential biological activities.^{[1][2]} This technical guide provides a comprehensive overview of the chemical structure of **Scandine**, including its key identifiers and spectroscopic data. It also delves into its biological properties and outlines a protocol for its synthesis.

Chemical Structure and Identification

The systematic IUPAC name for **Scandine** is methyl (1S,10R,12S,19S)-12-ethenyl-9-oxo-8,16-diazapentacyclo[10.6.1.0_{1,10}.0_{2,7}.0_{16,19}]nonadeca-2,4,6,13-tetraene-10-carboxylate.^[3] Its molecular formula is C₂₁H₂₂N₂O₃, corresponding to a molecular weight of 350.41 g/mol .^{[2][3]}

The structure of **Scandine** is characterized by a pentacyclic framework, a feature common to many complex alkaloids. Key functional groups include a vinyl group, a methyl ester, and a lactam moiety integrated within the intricate ring system. The absolute stereochemistry of **Scandine** has been determined, contributing to its unique three-dimensional shape, which is crucial for its biological interactions.

For unambiguous identification and database searching, the following chemical identifiers are provided:

Identifier	Value
CAS Number	24314-59-8 [1] [3] [4] [5]
Molecular Formula	$C_{21}H_{22}N_2O_3$ [2] [3]
Molecular Weight	350.411 g/mol [2]
SMILES	$O=C([C@]1(C2)--INVALID-LINK--(CCN4CC=C5)[C@]4([H])[C@@]52C=C)OC$ [4]
InChIKey	JTSSMMKHJYRYEG-VRXWPRPYSA-N [3] [5]
InChI	$InChI=1S/C21H22N2O3/c1-3-19-9-6-11-23-12-10-20(16(19)23)14-7-4-5-8-15(14)22-17(24)21(20,13-19)18(25)26-2/h3-9,16H,1,10-13H2,2H3,(H,22,24)/t16-,19-,20+,21+/m0/s1$

Spectroscopic Data

The structural elucidation of **Scandine** has been primarily achieved through a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While a specific data table with quantitative values for **Scandine** is not readily available in the searched literature, the general approach to its characterization is outlined below.

Mass Spectrometry

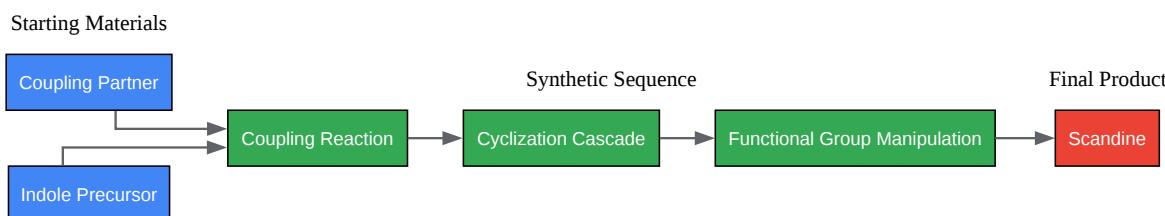
HRESIMS is a key technique for determining the elemental composition of **Scandine** and for studying its fragmentation patterns. The accurate mass measurement of the molecular ion $[M+H]^+$ would confirm the molecular formula $C_{21}H_{22}N_2O_3$. Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragment ions resulting from the cleavage of the pentacyclic core, providing valuable structural information. The fragmentation pathways are typically complex for such intricate molecules and involve retro-Diels-Alder reactions, loss of small neutral molecules (e.g., H_2O , CO , CO_2), and cleavages within the ring system.

NMR Spectroscopy

Both 1D (¹H and ¹³C) and 2D NMR experiments are essential for the complete structural assignment of **Scandine**.

- ¹H NMR: The proton NMR spectrum would show characteristic signals for the vinyl protons, the methyl ester protons, aromatic protons of the indole moiety, and a complex pattern of aliphatic protons from the intricate ring system. Chemical shifts (δ) and coupling constants (J) would provide information about the connectivity and stereochemistry of the protons.
- ¹³C NMR: The carbon NMR spectrum would reveal 21 distinct carbon signals, corresponding to the molecular formula. The chemical shifts would indicate the types of carbon atoms present (e.g., carbonyl, aromatic, olefinic, aliphatic).
- 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between protons and carbons, ultimately allowing for the complete assignment of the molecular structure.

Experimental Protocols


Biomimetic Synthesis of Scandine

A biomimetic synthesis of **Scandine** has been reported, providing a plausible pathway for its formation in nature and a robust method for its laboratory preparation. While the full detailed experimental procedure is extensive, the key strategic steps are outlined below. This synthesis often involves the construction of key intermediates followed by a cascade of reactions to assemble the complex pentacyclic core.

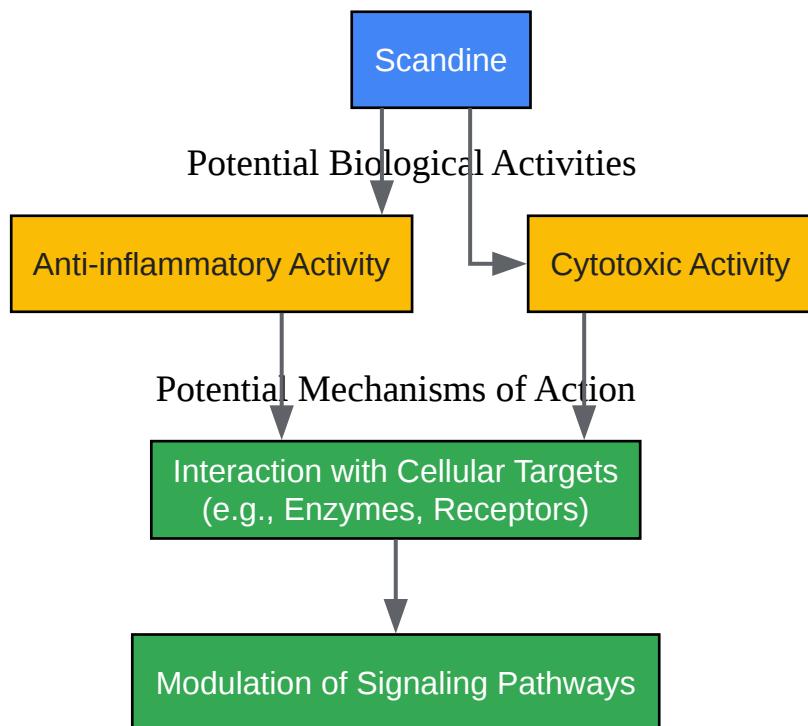
Key Synthetic Steps (Conceptual):

- Preparation of an Indole-containing Precursor: Synthesis of a suitably functionalized indole derivative that will form the core of the alkaloid.
- Coupling with a Second Building Block: Reaction of the indole precursor with another molecule containing the remaining necessary carbon framework and functional groups.

- Key Cyclization Cascade: A crucial step, often biomimetically inspired, involving an intramolecular reaction cascade to form the multiple rings of the **Scandine** scaffold. This could involve reactions like a Pictet-Spengler reaction followed by further cyclizations.
- Final Functional Group Manipulations: Adjustments to the functional groups, such as the introduction of the vinyl group or the formation of the lactam, to yield the final natural product.

[Click to download full resolution via product page](#)

Conceptual workflow for the synthesis of **Scandine**.


Biological Activity and Signaling Pathways

While specific studies on the biological targets and signaling pathways of **Scandine** are limited in the available literature, research on related bisindole alkaloids isolated from *Melodinus* species provides valuable insights into its potential pharmacological effects.

Anti-inflammatory and Cytotoxic Activities

Bisindole alkaloids with aspidosperma-**scandine** skeletons, isolated from *Melodinus cochinchinensis*, have demonstrated noteworthy anti-inflammatory and cytotoxic activities.^[6] This suggests that **Scandine** itself may possess similar properties. The cytotoxic effects of related compounds are often evaluated against a panel of human cancer cell lines, providing preliminary data on their potential as anticancer agents. The anti-inflammatory activity is typically assessed by measuring the inhibition of inflammatory mediators in cellular assays.

Further research is required to elucidate the specific molecular targets and mechanisms of action responsible for these observed biological effects. It is plausible that **Scandine**, like many other complex alkaloids, interacts with multiple cellular targets, leading to a complex pharmacological profile. The intricate three-dimensional structure of **Scandine** is likely a key determinant of its biological activity, enabling it to bind with high affinity and specificity to protein targets such as enzymes or receptors.

[Click to download full resolution via product page](#)

Postulated biological activities of **Scandine**.

Conclusion

Scandine is a structurally complex monoterpenoid indole alkaloid with promising, yet underexplored, biological potential. Its unique pentacyclic structure has been fully characterized by modern spectroscopic techniques, and its synthesis has been achieved through elegant biomimetic strategies. Preliminary evidence from related compounds suggests that **Scandine** may exhibit valuable anti-inflammatory and cytotoxic properties. This technical guide serves as a foundational resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug discovery, encouraging further

investigation into the therapeutic potential of this fascinating molecule. Future studies should focus on elucidating the specific molecular targets and signaling pathways affected by **Scandine** to fully understand its mechanism of action and to explore its potential for the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. (+)-Scandine | CAS#:24314-59-8 | Chemsoc [chemsoc.com]
- 3. Scandine | CAS:24314-59-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 24314-59-8[Scandine]- Acmec Biochemical [acmec.com.cn]
- 6. HRESIMS-guided isolation of aspidosperma-scandine type bisindole alkaloids from Melodinus cochinchinensis and their anti-inflammatory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Alkaloid Scandine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12325887#what-is-the-chemical-structure-of-scandine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com